2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole
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Overview
Description
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with hydrazinyl and methoxy-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole typically involves the reaction of 4-(4-methoxy-3-methylphenyl)thiazol-2-amine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Scientific Research Applications
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 2-Hydrazino-4-phenylthiazole
- 4-(4-Methoxyphenyl)-2-thiazolamine
- 2-Hydrazinyl-4-(4-methylphenyl)thiazole
Comparison: 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is unique due to the presence of both hydrazinyl and methoxy-methylphenyl groups, which confer distinct electronic and steric properties. This makes it more versatile in forming various derivatives and interacting with different biological targets compared to its analogs .
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
InChI Key |
WCBZHQKUYZKSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC |
Origin of Product |
United States |
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